molecular formula C12H8N2O2 B1593536 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione CAS No. 885-12-1

2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione

Cat. No.: B1593536
CAS No.: 885-12-1
M. Wt: 212.2 g/mol
InChI Key: ZNEDESIYADUHFJ-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a heterocyclic compound that features both a pyrrole ring and an isoindoline-1,3-dione moiety

Scientific Research Applications

Future Directions

The future directions for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione could involve further exploration of its biological activities and potential applications in chemical production and clinical medicine .

Biochemical Analysis

Biochemical Properties

2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes . . The nature of these interactions often involves binding to the active sites of these enzymes or receptors, leading to inhibition or modulation of their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis and necrosis in certain cancer cell lines, such as Raji cells . This compound also influences cell signaling pathways, including those involved in inflammation and apoptosis. For example, its interaction with COX-2 can lead to reduced production of pro-inflammatory mediators . Furthermore, it can affect gene expression and cellular metabolism by modulating the activity of key enzymes and receptors.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes such as COX-2, leading to enzyme inhibition . Additionally, it interacts with dopamine receptors, which can modulate neurotransmitter signaling . These binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can also influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term effects on cellular function have been studied in vitro and in vivo, showing that prolonged exposure can lead to sustained inhibition of COX-2 and other targets .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and analgesic effects without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which can lead to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes by passive diffusion due to its hydrophobic nature . It can also interact with transporters and binding proteins, which can affect its localization and accumulation within specific tissues . These interactions are crucial for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . This localization is often directed by targeting signals and post-translational modifications. For instance, the compound can be directed to specific compartments or organelles where it can exert its effects on enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the pyrrole ring. Common reaction conditions include the use of organic solvents such as benzene or toluene, and the reactions are often carried out under reflux .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of deep eutectic solvents (DES) to streamline the process. These solvents can enhance reaction rates and yields while being more environmentally friendly compared to traditional organic solvents .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyrrole or isoindoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Properties

IUPAC Name

2-pyrrol-1-ylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11-9-5-1-2-6-10(9)12(16)14(11)13-7-3-4-8-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEDESIYADUHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357482
Record name 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-12-1
Record name 2-(1H-Pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1,4-dioxane (50 mL) and N-aminophthalimide (5.0 g, 0.031 mmol) at rt was slowly added 2,5-dimethoxy tetrahydrofuran (15 g, 0.061 mmol). The resulting light yellow solution was heated to 100° C. for ˜16 h whereupon 5N HCl was carefully added at 100° C. giving a brown mixture. The mixture was allowed to cool room temperature, the solid thus separated was filtered and was rinsed with 1:3 of 1,4-dioxane in water. Drying afforded 3.5 g (54%) of the title compound as a white solid. LCMS (Condition D) m/z: 213+ve.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
54%

Synthesis routes and methods II

Procedure details

To 10.0 g(61.7 mmol) of N-aminophthalimide was added a solution of 12 ml(72.4 mmol) of 2,5-diethoxytetrahydrofuran in 100 ml of dioxane and 10 ml of 5 N hydrohloric acid was added thereto. The reaction mixture was stirred for 1 hour and cooled to 5° C. The resulting precipitate was filtered, recrystallized from dioxane:water(1:3), washed with ethanol and dried to give 10.3 g of 1-phthalimidopyrrole. This product was dissolved in 60 ml of methanol and 3 ml of 82% hydrazine hydrate was slowly added thereto. After refluxing the reaction mixture for 30 min, cooled to 0°~5° C. and 1.5 ml of glacial acetic acid was added thereto. The resulting precipitate was filtered off and the filtrate was concentrated under the reduced pressure to remove methanol. The concentrate was washed with diethyl ether and vacuum-distilled to give 2.4 g of the desired compound(47.3%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrohloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of N-aminophthalimide (29.0 g, 178.8 mmol) and 2,5-dimethoxytetrahydrofuran (24.2 mL, 187.8 mmol) in anhydrous dioxane (290 mL) was stirred under reflux. While heating so that the resulting solution remained yellow, 5 N hydrochloric acid solution was cautiously added. The resulting mixture was allowed to cool to room temperature. The produced solid was filtered and washed with a 1:3 solution of dioxane and water. The target compound was yielded as a white solid (34.9 g, 164.5 mmol, 92% yield).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Reactant of Route 5
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione

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